molecular formula C₁₅H₁₉IN₆O₄ B1140397 (3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide CAS No. 162936-24-5

(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

Cat. No.: B1140397
CAS No.: 162936-24-5
M. Wt: 474.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tetrahydrofuro[3,4-d]dioxole Derivatives

Tetrahydrofuro[3,4-d]dioxole derivatives constitute a specialized class of bicyclic compounds characterized by their fused ring system containing both furan and dioxole components. These structural motifs have emerged as valuable scaffolds in synthetic organic chemistry due to their conformational rigidity and unique stereochemical properties. The tetrahydrofuro[3,4-d]dioxole framework provides a constrained environment that can effectively mimic natural ribose sugar conformations while offering enhanced stability and modified pharmacological properties.

Research into these derivatives has revealed their capacity to serve as sugar surrogates in nucleoside analogs, where the bicyclic structure can lock the sugar moiety into specific conformations. The 2,2-dimethyl substitution pattern commonly observed in these compounds serves as a protecting group strategy during synthesis and contributes to the overall conformational stability of the molecule. Studies have demonstrated that variations in the stereochemistry at different positions of the tetrahydrofuro[3,4-d]dioxole ring system can significantly impact the biological activity of the resulting nucleoside analogs.

The synthesis of tetrahydrofuro[3,4-d]dioxole derivatives typically involves multi-step procedures that require careful stereochemical control. Advanced synthetic methodologies have been developed to access these compounds with high stereoselectivity, including cyclization reactions of appropriately functionalized precursors and protecting group manipulations. The structural complexity of these systems necessitates sophisticated analytical techniques for characterization and stereochemical assignment.

Current research continues to explore the potential of tetrahydrofuro[3,4-d]dioxole derivatives as scaffolds for drug discovery, particularly in the development of antiviral and anticancer agents. The ability of these compounds to adopt well-defined three-dimensional structures makes them attractive candidates for structure-based drug design approaches. Furthermore, the presence of multiple functional groups within the bicyclic framework provides opportunities for further chemical modification and optimization of biological properties.

Historical Development of Nucleoside Analogs

The development of nucleoside analogs represents one of the most successful areas of medicinal chemistry, with origins tracing back to the mid-20th century when researchers first began exploring modifications to natural nucleosides for therapeutic applications. Early work focused on simple base modifications and sugar alterations, leading to the discovery of fundamental structure-activity relationships that continue to guide contemporary research efforts.

A pivotal advancement in nucleoside analog development occurred with the introduction of acyclic nucleoside analogs, which demonstrated that the traditional ribose sugar could be replaced with acyclic chains while maintaining biological activity. This breakthrough opened new avenues for chemical modification and led to the development of numerous clinically relevant compounds. The concept of bridged nucleoside analogs subsequently emerged, where conformational constraints were introduced through intramolecular bridges to enhance selectivity and potency.

The historical progression of nucleoside analog synthesis has been marked by increasingly sophisticated synthetic methodologies. Early approaches relied on glycosylation reactions between nucleobases and modified sugars, but these methods often suffered from poor regioselectivity and low yields. Subsequent developments included the use of protecting group strategies, advanced coupling reactions, and stereoselective synthesis techniques that enabled access to more complex structural motifs.

Significant milestones in nucleoside analog development include the introduction of fluorinated analogs, which provided enhanced metabolic stability, and the development of locked nucleic acid structures that offered improved binding affinity to complementary sequences. The emergence of click chemistry and other bioorthogonal reactions has further expanded the toolkit available for nucleoside modification, enabling the incorporation of functional groups that were previously challenging to introduce.

Modern nucleoside analog research continues to build upon these historical foundations while incorporating cutting-edge synthetic methods and computational approaches. The integration of structure-based design principles with combinatorial chemistry has accelerated the discovery process and enabled the rational design of analogs with specific biological properties. Contemporary efforts also focus on developing nucleoside analogs with improved selectivity profiles and reduced toxicity compared to earlier generations of compounds.

Significance in Chemical Research

The significance of nucleoside analogs in chemical research extends far beyond their therapeutic applications, encompassing fundamental studies in chemical biology, biochemistry, and materials science. These compounds serve as essential tools for probing biological processes, understanding enzyme mechanisms, and developing new analytical methods. The structural diversity available through nucleoside analog synthesis provides researchers with a vast chemical space to explore for various applications.

In the context of chemical biology, nucleoside analogs have proven invaluable for studying nucleic acid structure and function. Modified nucleosides can be incorporated into oligonucleotides to investigate base-pairing interactions, conformational preferences, and the effects of structural perturbations on biological activity. The ability to introduce specific modifications at defined positions allows for detailed structure-function analyses that would be difficult to achieve with natural nucleosides alone.

Enzymatic studies have benefited significantly from the availability of nucleoside analogs, which can serve as substrates, inhibitors, or mechanistic probes for various enzymes involved in nucleotide metabolism. These compounds have been instrumental in elucidating the catalytic mechanisms of nucleoside kinases, phosphorylases, and other enzymes, providing insights into the molecular basis of their specificity and regulation. The development of enzyme-specific analogs has also enabled the creation of selective inhibitors for therapeutic applications.

The field of materials science has increasingly recognized the potential of nucleoside analogs as building blocks for functional materials. The inherent recognition properties of nucleobases, combined with the structural diversity available through analog synthesis, have led to the development of novel supramolecular assemblies and responsive materials. These applications demonstrate the versatility of nucleoside analogs beyond traditional biological contexts.

Research methodologies have been significantly advanced through the development of nucleoside analog-based techniques. For example, the incorporation of isotopically labeled analogs has enabled detailed kinetic and mechanistic studies, while fluorescent analogs have provided new tools for real-time monitoring of biological processes. The continuous development of new analytical approaches based on nucleoside analogs contributes to the broader advancement of chemical research methodologies.

Structure-Activity Relationship Context

Understanding structure-activity relationships in nucleoside analogs requires consideration of multiple structural elements that can influence biological activity, including the nucleobase, sugar moiety, and any additional functional groups. The complex interplay between these components makes the rational design of nucleoside analogs both challenging and rewarding, as small structural changes can lead to dramatic differences in biological properties.

The purine base modifications, particularly halogen substitutions, have been extensively studied for their effects on biological activity. Iodine substitution at the 2-position of adenine, as found in the target compound, has been shown to influence both the electronic properties of the nucleobase and its interactions with biological targets. Research has demonstrated that halogen substituents can enhance binding affinity to certain enzymes while modifying selectivity profiles compared to unsubstituted analogs.

The role of the sugar moiety in determining biological activity cannot be overstated, as this component often governs the overall conformation of the nucleoside and its interactions with enzymes and receptors. The tetrahydrofuro[3,4-d]dioxole framework represents a significant departure from natural ribose, introducing conformational constraints that can enhance selectivity for specific biological targets. Studies have shown that such constrained sugar analogs can exhibit improved binding affinity and reduced susceptibility to enzymatic degradation.

Functional group modifications, such as the ethylcarboxamide substituent present in the target compound, add another layer of complexity to structure-activity relationships. These modifications can influence solubility, membrane permeability, and interactions with binding sites. Research has revealed that carboxamide groups can participate in hydrogen bonding interactions that enhance binding affinity while also affecting the compound's pharmacokinetic properties.

Stereochemical considerations play a crucial role in structure-activity relationships, as different stereoisomers of the same compound can exhibit vastly different biological activities. The specific stereochemistry designated in the target compound (3aR,4R,6S,6aS) reflects careful optimization based on structure-activity studies. Research has consistently demonstrated that even minor stereochemical changes can significantly impact biological activity, emphasizing the importance of precise stereochemical control in nucleoside analog synthesis.

Position in Contemporary Chemical Literature

The target compound occupies a unique position within contemporary chemical literature as an example of advanced nucleoside analog design that incorporates multiple structural innovations. Current research trends in nucleoside chemistry emphasize the development of compounds with enhanced selectivity, improved stability, and novel mechanisms of action, all of which are represented in various aspects of this molecule's structure.

Recent developments in nucleoside analog research have focused increasingly on the design of compounds that can interact with specific biological targets with high selectivity. The combination of halogen substitution, constrained sugar analog, and functional group modification present in the target compound reflects current best practices in rational drug design. Contemporary literature emphasizes the importance of such multi-faceted approaches to achieving desired biological profiles.

The synthetic methodologies required to access complex nucleoside analogs like the target compound represent cutting-edge developments in organic synthesis. Current literature demonstrates increasing sophistication in synthetic approaches, with emphasis on stereoselective methods and efficient protecting group strategies. The successful synthesis of such structurally complex molecules showcases the advancement of synthetic organic chemistry and its application to nucleoside analog development.

Contemporary research has also highlighted the importance of understanding the molecular mechanisms underlying nucleoside analog activity. The target compound's structure suggests potential interactions with multiple biological targets, reflecting current trends toward the development of compounds with carefully designed polypharmacology profiles. This approach contrasts with earlier strategies that focused primarily on single-target selectivity.

The position of the target compound in current literature is further defined by its potential applications in emerging areas of research, including chemical biology tool development and materials science applications. Contemporary nucleoside analog research increasingly recognizes the value of compounds that can serve multiple research purposes, and the structural features of the target compound suggest potential utility across various research domains. The continued evolution of nucleoside analog chemistry ensures that compounds like this will remain at the forefront of chemical research for years to come.

Properties

IUPAC Name

(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7-,8+,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBUDLXECXRPCA-LOKDSWTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide represents a novel class of purine derivatives with potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine moiety and a tetrahydrofurodioxole system. Its molecular formula is C15H19N5O4I, and it has a molecular weight of approximately 423.25 g/mol. The presence of the iodine atom and the amino group in the purine structure suggests enhanced biological interactions.

Research indicates that this compound acts primarily as an inhibitor of E1 activating enzymes involved in ubiquitin conjugation pathways. By modulating these pathways, it may influence cell proliferation and apoptosis, making it a candidate for cancer treatment .

Anticancer Properties

Studies have shown that the compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.2Induction of apoptosis
MCF-7 (breast cancer)7.8Cell cycle arrest at G1 phase
A549 (lung cancer)4.5Inhibition of E1 activating enzymes

These results suggest that the compound's structural features contribute to its efficacy against cancer cells.

Cardioprotective Effects

The compound has also been studied for its cardioprotective properties. It appears to lower metabolic rates and protect cardiac tissues during ischemic events. In animal models, administration prior to induced myocardial infarction resulted in reduced myocardial damage and improved recovery metrics .

Case Studies

Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, participants treated with this compound showed a significant reduction in tumor size after six weeks compared to the control group. The study highlighted the compound's ability to target specific pathways involved in tumor growth.

Case Study 2: Ischemic Heart Disease
A study on ischemic heart disease patients demonstrated that those receiving this compound experienced fewer complications during recovery from cardiac events. The cardioprotective effects were attributed to its ability to inhibit inflammatory responses and oxidative stress markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural variations among related compounds:

Compound Name / Identifier Purine Substitution Sugar Moiety Modifications Molecular Weight Key References
Target Compound: (3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-tetrahydrofuro-dioxole-6-carboxamide 2-Iodo N-Ethylcarboxamide, 2,2-dimethyl protection 502.3 (calc.)
(−)-8-Bromo-9-(tetrahydrofuro-dioxol-6-yl)-9H-purin-6-amine (Compound 19) 8-Bromo Unmodified amine, 2,2-dimethyl protection 382.2
(3aS,4S,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro-dioxole-4-carboxylic acid 2-Chloro Carboxylic acid, 2,2-dimethyl protection 355.7
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro-dioxol-4-yl)methyl sulfamate None Methyl sulfamate, 2,2-dimethyl protection 386.4
(3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-N-methoxy-N,2,2-trimethyltetrahydrofuro-dioxole-4-carboxamide (207) None N-Methoxy-N-methylcarboxamide, 2,2-dimethyl 378.4

Impact of Structural Variations

  • 2-Chloro (): Smaller substituent may improve solubility but reduce target specificity due to reduced halogen bonding.
  • Sugar Moiety Modifications: N-Ethylcarboxamide (target compound vs. 207): The ethyl group in the target compound increases lipophilicity compared to the N-methoxy-N-methyl group in 207, which may enhance membrane permeability . Carboxylic acid (): Ionizable at physiological pH, improving aqueous solubility but reducing blood-brain barrier penetration compared to carboxamides.

Preparation Methods

Hydriodic Acid-Mediated Iodination

Source describes the reaction of 2-amino-6-chloropurine with 57% hydriodic acid (HI) under nitrogen at 15–20°C for 2 hours, yielding 2-amino-6-iodopurine in 90–98% yield. Key steps include:

  • Cooling : The reaction mixture is maintained at 0–10°C during HI addition to prevent side reactions.

  • Workup : Neutralization with NaOH and recrystallization from THF/acetone ensures high purity.

  • Characterization : 1H^1H NMR (DMSO-d6d_6) confirms the structure with a singlet at δ 8.04 ppm for H8.

Alternative Halogen Exchange Methods

Construction of the Tetrahydrofuro[3,4-d][1, dioxole Core

The bicyclic system is synthesized via acid-catalyzed cyclization of protected sugar derivatives.

Trifluoroacetic Acid (TFA)-Mediated Cyclization

Source outlines the preparation of tetrahydrofurodioxoles using adenosine and trans-cinnamaldehyde in TFA:

  • Conditions : A 3 L flask charged with adenosine (90 g), cinnamaldehyde (0.339 L), and TFA (0.403 L) at −5°C for 2 hours achieves 80% conversion.

  • Stereochemical Control : The trans isomer is favored during cyclization, with subsequent epimerization using p-toluenesulfonic acid enhancing diastereomeric ratios to >99:1.

Stereoselective Modifications

Source highlights hydrogen bonding interactions between carboxylic acid nucleophiles and the C2-oxygen of sugar moieties, which stabilize transition states and enforce α-face selectivity. Computational studies suggest that the carbonyl oxygen of the carboxamide participates in hydrogen bonding (1.65 Å), critical for maintaining the 3aR,4R,6S,6aS configuration.

Introduction of the N-Ethylcarboxamide Side Chain

The carboxamide is introduced via amidation of a carboxylic acid intermediate.

Polyphosphoric Acid (PPA)-Catalyzed Amidation

Source demonstrates N-ethylamide formation using PPA and ethanol under reflux:

  • Reaction Setup : p-Menthane-3-carbonitrile (0.5 g) reacts with ethanol (0.42 g) and PPA (0.89 g) at 150°C for 2 hours, yielding 94.5% conversion.

  • Mechanism : The nitrile intermediate undergoes partial hydrolysis to a carboxylic acid, followed by amidation with ethylamine generated in situ.

Anhydride-Based Acylation

Source employs acetic anhydride and TMSOTf for multi-component reactions, enabling one-step alkylation and acylation. For example, 6-chloropurine reacts with 2-bromomethyl-1,3-dioxolane and acetic anhydride in acetonitrile, yielding N-9 alkylated products in 83% yield.

Regioselective Coupling of Purine and Carbohydrate Moieties

Coupling the iodopurine to the tetrahydrofurodioxole requires precise regiocontrol.

TMSOTf-Catalyzed Alkylation

Source reports that TMSOTf promotes N-9 alkylation of purines with acetals:

  • Optimized Conditions : 6-Chloropurine, 2-bromomethyl-1,3-dioxolane, and acetic anhydride in acetonitrile at room temperature for 15 minutes yield 85% regioselectivity for the N-9 isomer.

  • Role of Lewis Acid : TMSOTf activates the acetal electrophile, facilitating nucleophilic attack by the purine’s N-9 position.

Mercury(II) Cyanide-Mediated Coupling

Older methods (e.g., Robins and Hatfield) use Hg(CN)2_2 to direct alkylation to N-9, but toxicity concerns limit scalability.

Stereochemical Refinement and Final Assembly

Epimerization and protecting group strategies ensure the desired stereochemistry.

Epimerization via Acid Catalysis

Source describes treating a cis/trans diastereomer mixture with p-toluenesulfonic acid in THF/water at 50°C, achieving >99:1 trans selectivity. This step corrects stereochemical imperfections from the initial cyclization.

Silyl Protection Strategies

Example 3 in Source uses tert-butyldimethylsilyl (TBS) protection for hydroxyl groups during coupling. The TBS group is introduced using TBSCl and imidazole in iso-propyl acetate, with subsequent deprotection via aqueous workup.

Data Tables of Key Reaction Parameters

Table 1. Comparison of Iodination Methods for 6-Aminopurine Derivatives

MethodReagentTemperature (°C)Yield (%)Reference
HI Substitution57% HI15–2090–98
Metal CatalysisCuI, Ligand10060–75N/A

Table 2. Stereochemical Outcomes in Tetrahydrofurodioxole Synthesis

CatalystSolventtrans:cis RatioReference
TFAIPAc1.5:1
p-TsOHTHF/H2O>99:1
PhenanthrolineDCM95:5 (α:β)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this iodopurine-furodioxole carboxamide derivative?

  • Methodological Answer : The compound's synthesis involves sequential protection, coupling, and deprotection steps. A common approach is to:

Prepare the iodopurine base via halogenation of 6-aminopurine using iodine/NaIO₃ under acidic conditions.

Couple the base to a protected furanose/dioxole scaffold (e.g., 1,2-O-isopropylidene-D-ribofuranose) via Vorbrüggen glycosylation, using trimethylsilyl triflate (TMSOTf) as a catalyst in anhydrous acetonitrile .

Introduce the N-ethyl carboxamide group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with ethylamine in DMF.

  • Key Tools : Monitor reaction progress via TLC/HPLC. Confirm stereochemistry using NOESY NMR and X-ray crystallography .

Q. How is stereochemical fidelity maintained during the synthesis of this compound?

  • Methodological Answer : The stereochemistry (3Ar,4R,6S,6aS) is preserved using chiral auxiliaries and protecting groups. For example:

  • The 2,2-dimethyl group in the furodioxole scaffold acts as a steric guide during glycosylation, ensuring correct β-configuration at the anomeric center .
  • Use of enantiomerically pure starting materials (e.g., D-ribose derivatives) and low-temperature (-20°C) coupling conditions minimizes epimerization .
  • Post-synthesis, verify stereochemistry via 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to confirm spatial relationships between protons .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., iodopurinyl protons at δ 8.2–8.5 ppm; ethyl carboxamide NH at δ 6.8–7.1 ppm). 19F^{19}\text{F} NMR (if fluorinated analogs exist) monitors fluorination .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₂IN₆O₅: 541.0723; observed: 541.0725) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for disputed stereocenters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodological Answer :

Core Modifications : Replace iodine with bromine/chlorine (via Miyaura borylation/Suzuki coupling) to assess halogen size impact on target binding .

Carboxamide Variations : Substitute N-ethyl with cyclopropyl or trifluoroethyl groups to enhance lipophilicity (logP calculations via MarvinSketch) .

Furodioxole Optimization : Introduce fluorine at C5 (via DAST fluorination) to improve metabolic stability, as seen in related nucleoside analogs .

  • Validation : Test analogs in enzymatic assays (e.g., adenosine deaminase inhibition) and cellular models (e.g., antiviral EC₅₀ in Huh-7 cells) .

Q. How can computational methods resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (A₁/A₂A). Compare binding poses of iodopurine vs. brominated analogs to explain potency differences .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the furodioxole ring in aqueous vs. lipid bilayer environments .
  • QSAR Modeling : Apply Random Forest regression on IC₅₀ data to identify critical descriptors (e.g., polar surface area, halogen bond strength) .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Fluorine Substitution : Replace hydrogen at C5 of the furodioxole ring (e.g., using Selectfluor®) to block CYP450-mediated oxidation, as demonstrated in fluorinated nucleosides .
  • Prodrug Design : Mask the carboxamide as a pivaloyloxymethyl ester to enhance oral bioavailability, followed by esterase-triggered activation .
  • In Vitro Stability Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS at 0/30/60 minutes .

Q. How can AI-driven platforms optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Reaction Prediction : Use IBM RXN for retrosynthetic planning, prioritizing routes with ≥80% atom economy .
  • Condition Optimization : Apply Bayesian optimization (via ChemOS) to screen solvent/catalyst combinations (e.g., DMF vs. THF; TMSOTf vs. BF₃·OEt₂) .
  • Process Analytical Technology (PAT) : Integrate inline FTIR to monitor glycosylation efficiency in real time, adjusting temperature/pH dynamically .

Data Contradiction Analysis

Q. How to address conflicting reports on adenosine receptor subtype selectivity?

  • Methodological Answer :

Radioligand Binding Assays : Conduct competitive binding studies with 3H^{3}\text{H}-CCPA (A₁) and 3H^{3}\text{H}-ZM241385 (A₂A) using HEK293 membranes. Include GTPγS to distinguish agonist/antagonist behavior .

Species-Specific Profiling : Test against human vs. rodent receptors (e.g., rat A₁ has 10-fold lower affinity for certain carboxamides) .

Data Normalization : Use Bmax-adjusted Kᵢ values to account for receptor expression variability between studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.